1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: Subsequent substitution reactions introduce the ethyl, methyl, and other substituents onto the pyrazole ring.
Industrial Production: Industrial methods often utilize multi-step synthesis involving various reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-Ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the pyrazole ring.
Major Products: The major products of these reactions depend on the specific reagents and conditions used, often resulting in various substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can be compared with other pyrazole derivatives:
Similar Compounds: Examples include 1-ethyl-1H-pyrazol-5-amine and 1-methyl-5-amino-pyrazole.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-18-12(4)14(9-17-18)15-8-13-6-7-16-19(13)10-11(2)3/h6-7,9,11,15H,5,8,10H2,1-4H3 |
InChI Key |
PLSAGTJSUIVQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=NN2CC(C)C)C |
Origin of Product |
United States |
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